molecular formula C27H32Cl2N2O4 B2496865 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216470-05-1

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride

カタログ番号 B2496865
CAS番号: 1216470-05-1
分子量: 519.46
InChIキー: SZDVAMIYHBGDRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related arylpiperazine derivatives involves multistep processes starting from basic chemical precursors to achieve the desired compound with specific bioactive properties. Although direct synthesis information for this exact compound is scarce, related processes involve key steps like Claisen Schmidt condensation, cyclization, and Mannich’s reaction, indicating complex synthetic pathways for these compounds (J. Kumar et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds through techniques like time-dependent density functional theory (TDDFT) calculations and X-ray crystallography reveals detailed conformational and electronic properties. For instance, the absolute configuration of similar compounds can be determined, providing insights into their bioactive conformations and potential interactions with biological targets (W. Xu et al., 2016).

Chemical Reactions and Properties

Arylpiperazine derivatives undergo various chemical reactions that modify their chemical properties and bioactivity. For example, O-demethylation, N-dealkylation, and hydroxylation are common metabolic pathways in vivo that can alter the pharmacological effects of these compounds. Such transformations are crucial for understanding the compound's stability, metabolism, and mechanism of action (T. Kawashima et al., 1991).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are vital for the formulation and delivery of pharmaceutical compounds. For example, the crystal structure of related compounds can be characterized by X-ray diffraction, indicating how molecular packing and solid-state form can influence solubility and bioavailability (K. Okamoto et al., 1993).

科学的研究の応用

Synthesis and Biological Activities

Several studies have focused on the synthesis of novel derivatives incorporating piperazine or similar heterocyclic structures due to their potential biological activities. For instance, novel derivatives involving furan, phenyl, dihydro-1,2-oxazole, and piperazine moieties were synthesized and evaluated for their antidepressant and antianxiety activities, showing significant effects in behavioral tests (J. Kumar et al., 2017). Another study synthesized triazole derivatives with antimicrobial activities, highlighting the versatility of incorporating piperazine structures into compounds targeting various biological functions (H. Bektaş et al., 2007).

Anticancer Activity and Molecular Docking

Research into the anti-bone cancer activity and molecular docking of heterocyclic compounds, including those with piperazine, has provided insights into potential therapeutic applications. A study on a heterocyclic compound involving benzyloxy, piperazinyl, and triazolone structures demonstrated in vitro anticancer activities against human bone cancer cell lines, alongside molecular docking to predict antiviral activity (G. Lv et al., 2019).

Structural Analysis and Drug Design

Structural analysis through techniques like X-ray crystallography and molecular docking has played a crucial role in understanding the bioactivity of compounds. A study on arylpiperazine derivatives, including conformational analysis and TDDFT calculations, provided insights into their binding mechanisms with biological targets, offering a foundation for improved drug design (W. Xu et al., 2016).

特性

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4.2ClH/c30-24(19-31-25-9-7-23(8-10-25)22-4-2-1-3-5-22)18-29-14-12-28(13-15-29)17-21-6-11-26-27(16-21)33-20-32-26;;/h1-11,16,24,30H,12-15,17-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDVAMIYHBGDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=C(C=C4)C5=CC=CC=C5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。